Several chemical suppliers offer 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, but their descriptions primarily focus on product information and potential applications, without referencing specific published research [, ].
However, researchers might be exploring this compound due to its structural similarity to other bioactive molecules containing the quinoline core. Quinolines are a well-studied class of heterocyclic compounds with diverse pharmacological activities []. The presence of the bromine, fluorine, and trifluoromethyl groups might further influence its potential biological properties.
Given the lack of current research on 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, future scientific investigations could explore its potential in various fields:
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is an organic compound classified as a halohydroxyquinoline. Its molecular formula is C10H4BrF4NO, and it has a molecular weight of approximately 303.04 g/mol. The compound features a quinoline ring structure, which is characterized by a bicyclic aromatic system containing nitrogen. The presence of bromine, fluorine, and a trifluoromethyl group contributes to its unique chemical properties and potential biological activities .
Research indicates that 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The presence of halogen atoms enhances its lipophilicity, which may improve its ability to penetrate biological membranes and exert pharmacological effects .
Several synthesis methods have been reported for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol:
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol has potential applications in various fields:
Interaction studies involving 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol focus on its binding affinity to biological targets. Preliminary studies suggest it may interact with specific enzymes or receptors, influencing pathways related to microbial resistance or cellular signaling . Further research is necessary to elucidate these interactions fully.
Several compounds share structural characteristics with 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromoquinolin-4-ol | Bromine at position 3; lacks trifluoromethyl group | Simpler structure with less electronic influence |
6-Fluoroquinolin-4-ol | Fluorine at position 6; no bromine | Potentially less potent due to lack of halogen |
2-(Trifluoromethyl)quinolin-4(1H)-one | Trifluoromethyl group present; lacks bromine | Different functional group leading to varied reactivity |
5-Bromo-6-fluoroquinolin | Bromine at position 5; fluorine at position 6 | Different substitution pattern affecting activity |
The uniqueness of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol lies in its combination of multiple halogen substituents, which significantly enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a versatile candidate for further research and application in various fields.